molecular formula C19H32O B1264011 5-(1-Hydroxybutan-2-yl)isolongifol-4-ene

5-(1-Hydroxybutan-2-yl)isolongifol-4-ene

Cat. No. B1264011
M. Wt: 276.5 g/mol
InChI Key: DJQHGOGCJXFILM-UOQGFUMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-hydroxybutan-2-yl)isolongifol-4-ene is an isolongifolane sesquiterpenoid.

Scientific Research Applications

Chemical Compound Research

  • A study by Zhang et al. (2009) discusses the isolation and structural determination of various compounds, including 3-hydroxybutan-2-yl 2-hydroxy-3-phenylpropanoate, from the fungus Nigrospora sphaerica. The structural determination was based on chemical and spectroscopic methods, contributing to the field of natural product chemistry and potential bioactive compounds (Zhang et al., 2009).

Chemical Decomposition and Isomerization

  • Awan et al. (2010) explored the decomposition and isomerization reactions of the 5-methylhex-1-yl radical, which shares a structural resemblance with the compound of interest. The study provides insights into the kinetics and reaction mechanisms of such radicals, potentially relevant for understanding similar compounds (Awan et al., 2010).

Synthesis and Biological Activity

  • Benedetti et al. (2002) described a stereoselective synthesis route for hydroxyethylene dipeptide isosteres based on the 1,4-diamino-2-hydroxybutane structure, demonstrating methods for synthesizing complex molecules that could be structurally related or offer synthetic pathways pertinent to the compound (Benedetti et al., 2002).

properties

Molecular Formula

C19H32O

Molecular Weight

276.5 g/mol

IUPAC Name

2-[(1S,8S)-2,2,7,7-tetramethyl-5-tricyclo[6.2.1.01,6]undec-4-enyl]butan-1-ol

InChI

InChI=1S/C19H32O/c1-6-13(12-20)15-8-9-17(2,3)19-10-7-14(11-19)18(4,5)16(15)19/h8,13-14,16,20H,6-7,9-12H2,1-5H3/t13?,14-,16?,19-/m0/s1

InChI Key

DJQHGOGCJXFILM-UOQGFUMSSA-N

Isomeric SMILES

CCC(CO)C1=CCC([C@]23C1C([C@H](C2)CC3)(C)C)(C)C

Canonical SMILES

CCC(CO)C1=CCC(C23C1C(C(C2)CC3)(C)C)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(1-Hydroxybutan-2-yl)isolongifol-4-ene
Reactant of Route 2
5-(1-Hydroxybutan-2-yl)isolongifol-4-ene
Reactant of Route 3
5-(1-Hydroxybutan-2-yl)isolongifol-4-ene
Reactant of Route 4
5-(1-Hydroxybutan-2-yl)isolongifol-4-ene
Reactant of Route 5
5-(1-Hydroxybutan-2-yl)isolongifol-4-ene
Reactant of Route 6
5-(1-Hydroxybutan-2-yl)isolongifol-4-ene

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